molecular formula C13H21NO2 B6223069 tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate CAS No. 2763755-54-8

tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate

Cat. No. B6223069
CAS RN: 2763755-54-8
M. Wt: 224.3
InChI Key:
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Description

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate (TBAC) is an organic compound belonging to the azetidine-1-carboxylate family of compounds. TBAC has a wide range of applications in the field of scientific research, ranging from biochemical studies to biological studies. TBAC is a versatile compound which can be used to synthesize a variety of other compounds, making it an ideal choice for research purposes.

Mechanism of Action

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate is believed to act as an agonist at certain receptors in the body. It binds to these receptors, causing a cascade of events that leads to the release of various hormones and neurotransmitters. This can lead to a variety of physiological effects, depending on the type of receptor that tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate binds to.
Biochemical and Physiological Effects
tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has been shown to have a variety of physiological effects in humans and animals. These effects include increased heart rate, increased blood pressure, increased respiration rate, increased alertness, increased energy levels, increased metabolism, increased appetite, and increased libido. In addition, tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has been shown to have anti-inflammatory and anti-depressant effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate is relatively non-toxic, making it safe to use in laboratory experiments. However, tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate is not soluble in water, which can limit its use in certain experiments.

Future Directions

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has a wide range of potential applications in scientific research, and there are many potential future directions that could be explored. Some of these include further study of the biochemical and physiological effects of tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate, as well as further study of the mechanism of action of tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate. In addition, further study of the effects of tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate on various diseases and conditions could be explored, as well as the potential for tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate to be used as a therapeutic agent. Finally, further study of the potential for tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate to be used as a drug delivery system could be explored.

Synthesis Methods

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate can be synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol with cyclopentanone to produce a tert-butyl cyclopentyl ketone. This ketone is then reacted with ethyl azide to produce tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has been used in a variety of scientific research applications, including biochemical, biological, and pharmacological studies. tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on certain physiological processes. It has also been used to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocrotonate with 3-2H-bicyclo[1.1.1]pent-1-ene to form tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminocrotonate", "3-2H-bicyclo[1.1.1]pent-1-ene" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-aminocrotonate in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 3-2H-bicyclo[1.1.1]pent-1-ene to the reaction mixture while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 24 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate as a white solid." ] }

CAS RN

2763755-54-8

Product Name

tert-butyl 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine-1-carboxylate

Molecular Formula

C13H21NO2

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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